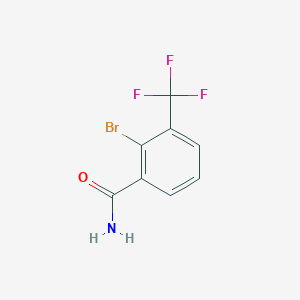

2-Bromo-3-(trifluoromethyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF3NO/c9-6-4(7(13)14)2-1-3-5(6)8(10,11)12/h1-3H,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEHASHWRQNRNEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)Br)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 3 Trifluoromethyl Benzamide and Its Advanced Precursors

Established Synthetic Pathways to the Core Benzamide (B126) Framework

The construction of the 2-bromo-3-(trifluoromethyl)benzamide molecule typically involves a sequence of reactions that first establish the substituted benzoic acid framework, followed by the formation of the amide bond.

Amidation Reactions for Benzamide Formation

The final and crucial step in the synthesis of this compound is the formation of the amide bond. This is most commonly achieved through the reaction of an activated form of 2-bromo-3-(trifluoromethyl)benzoic acid with an amine source.

A standard and widely practiced method involves the conversion of the carboxylic acid to a more reactive acyl chloride. This is typically accomplished by treating 2-bromo-3-(trifluoromethyl)benzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-bromo-3-(trifluoromethyl)benzoyl chloride is then reacted with ammonia (B1221849) or an appropriate amine to furnish the desired benzamide. This two-step, one-pot process is a reliable and high-yielding route.

Table 1: Common Reagents for Benzoyl Chloride Formation

| Reagent | Formula | Typical Conditions |

|---|---|---|

| Thionyl Chloride | SOCl₂ | Reflux in an inert solvent |

| Oxalyl Chloride | (COCl)₂ | Anhydrous conditions, inert solvent |

Alternatively, direct coupling methods can be employed, which avoid the isolation of the acyl chloride intermediate. These reactions utilize coupling reagents like carbodiimides (e.g., EDC, DCC) or uronium salts to activate the carboxylic acid in situ for reaction with an amine. While these methods offer milder conditions, they may require more complex purification procedures.

Strategic Introduction of Halogen and Trifluoromethyl Moieties on Aromatic Systems

The synthesis of the key precursor, 2-bromo-3-(trifluoromethyl)benzoic acid, requires the strategic introduction of both a bromine atom and a trifluoromethyl group onto a benzene (B151609) ring. The order and method of these introductions are critical for achieving the desired 2,3-substitution pattern.

One common strategy begins with a trifluoromethyl-substituted aniline (B41778). For instance, 3-(trifluoromethyl)aniline (B124266) can be subjected to a Sandmeyer-type reaction. Diazotization of the aniline followed by reaction with a bromide source, such as copper(I) bromide, can introduce the bromine atom. Subsequent oxidation of a precursor group at the 1-position would lead to the carboxylic acid.

Another approach involves the direct halogenation of a trifluoromethyl-substituted aromatic compound. For example, 3-(trifluoromethyl)benzoic acid or a derivative can be brominated. However, controlling the regioselectivity of this electrophilic aromatic substitution can be challenging due to the directing effects of the existing substituents. The trifluoromethyl group is a deactivating, meta-directing group, while the carboxylic acid is also meta-directing. This makes the synthesis of the 2-bromo-3-(trifluoromethyl) isomer via direct bromination a less straightforward route.

A more controlled synthesis might involve starting with a pre-functionalized benzene ring where the desired substitution pattern is already established or can be achieved through a series of directed reactions. For example, starting with a compound like 2-bromo-3-methylaniline, the methyl group can be converted to the trifluoromethyl group through a multi-step process, although this can be a more arduous pathway. The synthesis of the precursor 2-bromo-3-(trifluoromethyl)benzoic acid is a key step, and this intermediate is commercially available. sigmaaldrich.comuni.lusigmaaldrich.com

Novel and Evolving Synthetic Routes for Enhanced Efficiency and Selectivity

Modern synthetic chemistry continually seeks to improve upon established methods by developing more efficient, selective, and environmentally benign processes. The synthesis of complex benzamides like this compound is no exception.

Transition-Metal-Catalyzed Approaches to C-Br and C-CF3 Bond Formation

Transition-metal catalysis has revolutionized the formation of carbon-halogen and carbon-trifluoromethyl bonds. These methods offer milder reaction conditions and greater functional group tolerance compared to traditional approaches.

Palladium-catalyzed reactions are particularly prominent. For instance, palladium catalysts can be used for the direct C-H trifluoromethylation of aromatic compounds. beilstein-journals.org While direct trifluoromethylation of a 2-bromobenzamide (B1207801) derivative would be an attractive route, controlling the regioselectivity remains a significant challenge. More commonly, palladium-catalyzed cross-coupling reactions are employed to introduce the trifluoromethyl group onto an aryl halide. beilstein-journals.org For example, a di-halogenated precursor could be selectively trifluoromethylated.

Copper-catalyzed reactions have also emerged as powerful tools for trifluoromethylation. nih.gov These reactions often utilize readily available and relatively inexpensive copper salts. Copper-catalyzed trifluoromethylation of aryl bromides and iodides provides a valuable method for installing the CF₃ group. nih.gov This could be applied to a suitably substituted bromo- precursor to generate the desired product.

The formation of the C-Br bond can also be facilitated by transition metals. While direct C-H bromination is common, metal-catalyzed methods can offer improved selectivity and efficiency.

Table 2: Examples of Transition-Metal Catalyzed Reactions for C-CF₃ Bond Formation

| Metal Catalyst | Reactant Type | CF₃ Source | Reference |

|---|---|---|---|

| Palladium | Aryl Halide | (Trifluoromethyl)triethylsilane | beilstein-journals.org |

| Palladium | Aromatic C-H | Electrophilic CF₃ source | beilstein-journals.org |

| Copper | Alkyl Bromide | Trifluoromethylsulfonium salt | nih.gov |

Development of Greener Chemistry Principles in Synthesis Optimization

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, this can involve several strategies. One approach is the use of less hazardous solvents and reagents. For example, replacing chlorinated solvents with more benign alternatives or moving towards solvent-free reaction conditions.

Catalytic methods, particularly those using earth-abundant metals, are inherently greener as they reduce the amount of stoichiometric reagents required. The development of reusable catalysts is another key area of green chemistry research.

Furthermore, improving the atom economy of reactions is a central tenet of green chemistry. This involves designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product, thereby minimizing waste.

Multi-Component Reactions and Cascade Processes for Complex Benzamide Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer significant advantages in terms of efficiency and atom economy. tcichemicals.comnih.gov While a specific MCR for the direct synthesis of this compound has not been widely reported, the principles of MCRs could be applied to construct the core benzamide structure or related intermediates.

For example, a hypothetical MCR could involve the reaction of a suitably substituted aryne, an isocyanide, and a water source to generate a benzamide derivative. nih.gov Adapting such a reaction to incorporate the bromo and trifluoromethyl substituents would be a novel and efficient approach.

Cascade reactions, also known as tandem or domino reactions, involve a series of intramolecular transformations that occur sequentially without the need to isolate intermediates. A cascade process could potentially be designed to form the benzamide ring and introduce one or both of the required substituents in a single, efficient operation. For instance, a palladium-catalyzed cascade reaction involving hydroamidation, Heck coupling, and a Tsuji-Trost reaction has been used to synthesize fluorinated pyrroline (B1223166) aminals, demonstrating the potential for complex amide synthesis through cascade processes. nih.gov

Purification and Analytical Methodologies for Synthetic Progress Assessment

Chromatographic Techniques for Compound Isolation and Purity Determination

Chromatographic methods are fundamental in the purification of this compound and related compounds, effectively separating the desired product from unreacted starting materials, byproducts, and other impurities. The choice of technique often depends on the scale of the synthesis and the physicochemical properties of the compounds involved.

Column Chromatography:

For many amide syntheses, silica (B1680970) gel column chromatography is a standard purification method. rsc.org The choice of eluent system is critical for achieving good separation. A common approach involves using a solvent mixture of hexane (B92381) and ethyl acetate (B1210297). However, for some amides, this technique can lead to low product yields. researchgate.net In such cases, alternative purification methods may be more suitable.

For instance, in the synthesis of certain complex amides, purification over silica gel using gradients from 100% ethyl acetate to a mixture of methylene (B1212753) chloride and methanol (B129727) has been employed successfully.

Reversed-Phase Chromatography:

When dealing with polar compounds that are difficult to separate using normal-phase silica gel chromatography, reversed-phase flash chromatography can be an effective alternative. biotage.com This technique utilizes a non-polar stationary phase (like C18) and a polar mobile phase. For example, a mixture of an organic acid and an organic base to form an amide resulted in a complex mixture that was successfully purified using reversed-phase chromatography with a methanol/water gradient. biotage.com

Other Chromatographic and Purification Strategies:

In some instances, particularly with concerns about product degradation on silica gel, alternative workup and purification procedures are necessary. rsc.orgnih.gov These can include:

Recrystallization: This technique is often a preferred method for purifying solid amides, assuming a suitable solvent can be found. researchgate.net Solvents like ethanol, acetone, or acetonitrile (B52724) can be effective. researchgate.net

Solid-Phase Extraction (SPE): SPE offers a non-chromatographic method for purification. This can involve using acidic and basic resins to remove impurities, followed by filtration and evaporation, which can sometimes eliminate the need for column chromatography. nih.gov

Extraction-Based Purification: For certain reactions, a simple extraction procedure can be sufficient to isolate the pure product without the need for chromatography. mdpi.com This is often possible when the starting materials and the product have significantly different solubilities in acidic or basic aqueous solutions. mdpi.com

Table 1: Chromatographic Purification Methods for Amide Synthesis

| Technique | Stationary Phase | Typical Eluent/Mobile Phase | Applicability and Notes | Reference |

|---|---|---|---|---|

| Normal-Phase Column Chromatography | Silica Gel | Hexane/Ethyl Acetate mixtures | Widely used for amide purification, but can sometimes result in low yields. | researchgate.net |

| Normal-Phase Column Chromatography | Silica Gel | Ethyl Acetate to Methylene Chloride/Methanol gradients | Effective for purifying more complex amides. | |

| Reversed-Phase Flash Chromatography | C18 | Methanol/Water gradients | Suitable for polar compounds and complex reaction mixtures. | biotage.com |

Spectroscopic and Spectrometric Methods for Reaction Monitoring and Structural Elucidation in Synthetic Schemes

Spectroscopic and spectrometric techniques are indispensable tools for monitoring the progress of a reaction and for the structural confirmation of the final product, this compound, and its synthetic intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are primary methods for the structural analysis of organic molecules.

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For a benzamide structure, characteristic signals would be observed for the aromatic protons and the amide N-H protons. chemicalbook.com The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the benzene ring.

¹³C NMR: Offers insights into the carbon framework of the molecule. The spectrum of this compound would show distinct signals for the carbonyl carbon, the trifluoromethyl carbon, and the aromatic carbons.

Infrared (IR) Spectroscopy:

IR spectroscopy is particularly useful for identifying the presence of specific functional groups. In the context of this compound synthesis, IR can be used to monitor the conversion of a carboxylic acid or acid chloride to the amide.

Key Vibrational Frequencies: The IR spectrum of a benzamide typically shows characteristic absorption bands for the N-H stretching vibrations (usually two bands for a primary amide) and a strong C=O (amide I) stretching vibration. researchgate.net The disappearance of the broad O-H stretch of a carboxylic acid precursor and the appearance of the amide peaks would indicate a successful reaction.

Mass Spectrometry (MS):

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Molecular Ion Peak: The mass spectrum of this compound would exhibit a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion would be observed (¹⁹Br and ⁸¹Br are in approximately a 1:1 ratio).

High-Resolution Mass Spectrometry (HRMS): Provides a very accurate mass measurement, which can be used to determine the elemental composition of the molecule, further confirming its identity. mdpi.com

Table 2: Key Spectroscopic Data for Benzamide Analysis

| Technique | Key Features for Benzamide Structure | Reference |

|---|---|---|

| ¹H NMR | Signals for aromatic protons and amide (N-H) protons. | chemicalbook.com |

| ¹³C NMR | Signals for carbonyl carbon and aromatic carbons. | mdpi.com |

| IR Spectroscopy | N-H stretching vibrations and C=O (amide I) stretching vibration. | researchgate.netnist.gov |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |

Reactivity and Derivatization Studies of 2 Bromo 3 Trifluoromethyl Benzamide

Electrophilic Aromatic Substitution Reactions on the Benzamide (B126) Core

The aromatic ring of 2-bromo-3-(trifluoromethyl)benzamide is significantly deactivated towards electrophilic aromatic substitution (EAS) due to the presence of two powerful electron-withdrawing groups: the trifluoromethyl (-CF3) and the bromo (-Br) substituents. The amide group (-CONH2) is also generally a deactivating group, though it is an ortho-, para-director.

The combined deactivating effect of these groups means that electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, require harsh conditions to proceed. The directing effects of the substituents are as follows:

-Br (Bromo group): Deactivating, ortho-, para-director.

-CF3 (Trifluoromethyl group): Strongly deactivating, meta-director. youtube.com

-CONH2 (Amide group): Deactivating, ortho-, para-director.

Considering the positions of the existing substituents (1-carboxamide, 2-bromo, 3-trifluoromethyl), the potential sites for electrophilic attack are C4, C5, and C6. The directing effects of the substituents would lead to a mixture of products, with the precise substitution pattern being highly dependent on the specific reaction conditions. The deactivating nature of the ring, however, makes such reactions generally unfavorable compared to other possible transformations of the molecule. youtube.commasterorganicchemistry.com

Nucleophilic Aromatic Substitution Reactions at the Bromine Position

The bromine atom at the C2 position is a prime site for nucleophilic aromatic substitution (SNAr), particularly through transition-metal-catalyzed cross-coupling reactions. The electron-deficient nature of the aromatic ring, enhanced by the adjacent trifluoromethyl group, facilitates these transformations. masterorganicchemistry.comlibretexts.org This position is highly amenable to the formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern synthetic chemistry for creating diverse molecular libraries.

Common cross-coupling reactions applicable to this compound include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form a new C-C bond.

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with amines to form N-aryl products.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to introduce an alkynyl group.

Stille Coupling: Reaction with organostannanes catalyzed by palladium.

Ullmann Condensation: Copper-catalyzed reaction, often used for forming diaryl ethers.

These reactions are generally high-yielding and tolerate a wide range of functional groups, making them ideal for the late-stage functionalization of complex molecules derived from this scaffold. The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction outcome.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Na₂CO₃ | Biphenyl derivative |

| Buchwald-Hartwig | Primary/Secondary Amine (R₂NH) | Pd₂(dba)₃, BINAP, NaOtBu | N-Aryl amine derivative |

| Sonogashira | Terminal Alkyne (RC≡CH) | PdCl₂(PPh₃)₂, CuI, Et₃N | Aryl-alkyne derivative |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | Biaryl or vinyl derivative |

Transformations and Chemical Modifications of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is known for its high stability due to the strength of the carbon-fluorine bonds. Consequently, chemical transformations of the -CF3 group are challenging and often require specific and harsh reaction conditions. tcichemicals.com However, recent advances in synthetic chemistry have provided methods for the selective transformation of aromatic -CF3 groups. These reactions are not commonplace but represent a potential avenue for derivatization.

Potential, albeit challenging, transformations could include:

Partial Reduction: Conversion to a difluoromethyl (-CHF2) or monofluoromethyl (-CH2F) group, which can significantly alter the electronic and steric properties of the molecule.

Hydrolysis: Under very harsh acidic or basic conditions, the -CF3 group can be hydrolyzed to a carboxylic acid (-COOH), though this is often accompanied by the hydrolysis of the amide group as well.

C-F Bond Activation: Utilizing specialized transition metal catalysts, it may be possible to achieve selective C-F bond activation and functionalization, for example, through defluorinative coupling reactions. tcichemicals.com

These transformations are at the frontier of organofluorine chemistry and their applicability to this compound would require dedicated investigation.

Reactions Involving the Amide Functionality, Including Hydrolysis and N-Alkylation

The primary amide (-CONH2) group offers another handle for chemical modification. It can undergo a variety of well-established transformations:

Hydrolysis: The amide can be hydrolyzed to the corresponding 2-bromo-3-(trifluoromethyl)benzoic acid under either acidic or basic conditions. This is a common transformation for converting amides to carboxylic acids.

Dehydration: Treatment with a dehydrating agent, such as phosphorus pentoxide (P4O10) or thionyl chloride (SOCl2), can convert the primary amide into the corresponding nitrile, 2-bromo-3-(trifluoromethyl)benzonitrile.

Reduction: The amide can be reduced to a primary amine (2-bromo-3-(trifluoromethyl)benzylamine) using strong reducing agents like lithium aluminum hydride (LiAlH4).

N-Alkylation/N-Arylation: The amide nitrogen can be alkylated or arylated under appropriate conditions, for instance, through a Buchwald-Hartwig amidation or by reaction with an alkyl halide in the presence of a base, to yield secondary or tertiary amides. nih.gov

Hofmann Rearrangement: This reaction would convert the primary amide into an amine with one less carbon atom, yielding 2-bromo-3-(trifluoromethyl)aniline, although this might be complicated by the other functional groups.

| Reaction | Reagent(s) | Product Functional Group |

|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) |

| Dehydration | SOCl₂, P₂O₅, or POCl₃ | Nitrile (-CN) |

| Reduction | LiAlH₄ then H₂O | Amine (-CH₂NH₂) |

| N-Alkylation | Alkyl halide (R-X), Base | Secondary Amide (-CONHR) |

Structure Activity Relationship Sar Investigations of 2 Bromo 3 Trifluoromethyl Benzamide Derivatives in Pre Clinical Research

Rational Design Principles for Structural Modification of the Benzamide (B126) Scaffold

The rational design of derivatives based on the 2-bromo-3-(trifluoromethyl)benzamide scaffold is guided by established medicinal chemistry principles aimed at enhancing potency, selectivity, and pharmacokinetic properties. nih.govbris.ac.uk The benzamide core is a well-established pharmacophore found in numerous clinically successful drugs, valued for its structural rigidity and capacity to form crucial hydrogen bonds. nih.gov The process of modification typically begins with identifying the key interaction points of the parent molecule with its biological target.

Key strategies for modifying this scaffold include:

Substituent Scanning: Systematically altering the substituents on the phenyl ring to probe the steric and electronic requirements of the target's binding pocket. For instance, the bromine and trifluoromethyl groups can be moved to different positions or replaced with other functional groups to map the receptor surface.

Bioisosteric Replacement: Replacing functional groups (like the amide linkage or the halogen) with other groups that retain similar physicochemical properties but may offer advantages in terms of metabolic stability, toxicity, or synthetic accessibility. nih.gov

Scaffold Hopping and Rigidification: While maintaining key pharmacophoric elements, the core benzamide structure might be replaced with a different heterocyclic system or fused with additional rings to create more rigid analogs. nih.gov This can lock the molecule into a more bioactive conformation, potentially increasing potency and selectivity.

These design principles are not pursued in isolation but are part of an iterative cycle of design, synthesis, and biological testing. Computational tools, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, are often employed to predict the effects of proposed modifications before undertaking synthetic efforts. nih.govtandfonline.com

Impact of Substituent Variation on Molecular Interactions and In Vitro Biological Activities

The bromine atom at the 2-position of the benzamide ring significantly influences the molecule's properties. As a heavy halogen, bromine can participate in halogen bonding—a non-covalent interaction with electron-donating atoms like oxygen or nitrogen in a protein's binding site. This interaction can be highly directional and contribute substantially to binding affinity. In SAR studies, replacing the bromine with other halogens (fluorine, chlorine, or iodine) is a common strategy to fine-tune this interaction and optimize selectivity.

The nature of the halogen affects both its size and its ability to form halogen bonds, with the strength generally increasing from chlorine to iodine. Furthermore, the electronegativity and steric bulk of the halogen at the ortho-position can influence the conformation of the amide group, which can be critical for proper orientation within the binding pocket. nih.gov

The trifluoromethyl (-CF₃) group is a powerful tool in medicinal chemistry, and its placement at the 3-position imparts several advantageous properties. mdpi.com

Lipophilicity: The -CF₃ group is one of the most lipophilic substituents, which can enhance a compound's ability to cross cellular membranes and improve oral bioavailability. This increased lipophilicity can also lead to stronger hydrophobic interactions within a receptor's binding site. nih.gov

Molecular Recognition: As a strong electron-withdrawing group, the -CF₃ group alters the electronic distribution of the phenyl ring, which can modulate pKa and influence interactions with the biological target. mdpi.com In some cases, the fluorine atoms can act as weak hydrogen bond acceptors.

Metabolic Stability: A primary role of the -CF₃ group is to block metabolic oxidation. rsc.org A common site of metabolism on a phenyl ring is a hydrogen atom, which can be hydroxylated by cytochrome P450 enzymes. By replacing a hydrogen with a metabolically robust -CF₃ group, the molecule's half-life can be significantly extended. nih.gov

SAR studies have shown that placing a -CF₃ group can dramatically increase potency compared to non-fluorinated analogs. mdpi.com For example, one study demonstrated an almost 8-fold increase in anticancer activity for an isoxazole (B147169) molecule upon the introduction of a CF₃ group, attributed to enhanced binding interactions and favorable ADME properties. rsc.org

The amide bond is central to the benzamide scaffold, primarily acting as a hydrogen bond donor (via the N-H) and acceptor (via the C=O). However, amide bonds can be susceptible to hydrolysis by proteases in vivo. uni-muenchen.de Therefore, modifying or replacing the amide linkage is a key strategy in lead optimization. Bioisosteric replacement aims to mimic the key interactions of the amide while improving metabolic stability. nih.gov

One study on benzamide analogs designed as anthelmintics explored several amide bioisosteres. nih.gov Replacing the amide with an ester group, for instance, can help determine if the amide N-H hydrogen bond is essential for activity. Thioamides, where the carbonyl oxygen is replaced by sulfur, alter the hydrogen-bonding capability and electronics. Heterocyclic rings like 1,2,3-triazoles are also popular amide isosteres, mimicking the geometry and dipole moment of a trans-amide bond while being resistant to hydrolysis. nih.govnih.gov Another advanced isostere is the trifluoroethylamine, which is metabolically stable and, due to the electron-withdrawing trifluoromethyl group, has a non-basic nitrogen that can still participate in hydrogen bonding similar to an amide. researchgate.net In some contexts, this replacement has led to a 10- to 20-fold increase in potency. researchgate.net

Table 1: Amide Linkage Modifications in Benzamide Derivatives and Their Functional Consequences

| Original Group (Amide) | Bioisosteric Replacement | Key Structural Difference | Anticipated Functional Consequence | Reference Example |

|---|---|---|---|---|

| -C(=O)NH- | Ester (-C(=O)O-) | Lacks H-bond donor (N-H). | Tests importance of H-bond donation; may have increased metabolic lability. | Anthelmintic Benzamides nih.gov |

| -C(=O)NH- | Thioamide (-C(=S)NH-) | Altered H-bond acceptor strength and geometry. | Modifies electronic character and bond lengths; may alter target binding. | Anthelmintic Benzamides nih.gov |

| -C(=O)NH- | 1,2,3-Triazole | Replaces entire amide unit with a stable 5-membered ring. | Mimics trans-amide geometry and dipole; significantly improves metabolic stability. | Anthelmintic Benzamides nih.gov, Hh Signaling Inhibitors nih.gov |

| -C(=O)NH- | Trifluoroethylamine (-CH(CF₃)NH-) | Replaces carbonyl with CF₃-substituted carbon. | Metabolically stable; nitrogen remains a non-basic H-bond donor. Can significantly increase potency. | Cathepsin K Inhibitors researchgate.net |

Conformational Analysis in the Context of SAR Studies

The three-dimensional shape (conformation) of a molecule is critical for its ability to bind to a target. For this compound derivatives, the torsional angle between the plane of the phenyl ring and the amide group is a key conformational feature. This angle is heavily influenced by the steric bulk of the ortho-bromo substituent. nih.gov

Ligand Efficiency and Lipophilic Efficiency Metrics in Lead Optimization

During lead optimization, it is common to see increases in potency accompanied by increases in molecular size and lipophilicity. While higher lipophilicity can improve potency through enhanced hydrophobic interactions, it can also lead to poor solubility, off-target toxicity, and rapid metabolism. To achieve a better balance, medicinal chemists use metrics like Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE).

Ligand Efficiency (LE): This metric normalizes binding affinity (potency) for the size of the molecule (typically by the number of non-hydrogen atoms). It helps identify smaller compounds that bind efficiently, providing a better starting point for optimization.

Lipophilic Ligand Efficiency (LLE or LipE): This is arguably the most critical metric in lead optimization. It is calculated by subtracting the compound's lipophilicity (logP or logD) from its potency (pIC₅₀ or pKᵢ). A higher LLE value indicates that the compound's potency is not just a product of its greasiness. In an optimization campaign for this compound derivatives, the goal would be to increase potency while keeping LLE constant or, ideally, increasing it. This ensures the development of a candidate that is not only potent but also possesses drug-like physicochemical properties.

By tracking these efficiency metrics, researchers can guide the SAR study toward compounds with a higher probability of success in later preclinical and clinical stages.

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Studies of Electronic Structure, Reactivity, and Acidity/Basicity

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of a molecule. For 2-Bromo-3-(trifluoromethyl)benzamide, such studies would reveal the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). These parameters are crucial for understanding the molecule's reactivity and intermolecular interactions.

Drawing parallels from DFT studies on other substituted benzamides, the electronic landscape of this compound is significantly influenced by its substituents. The bromine atom and the trifluoromethyl (CF3) group are both strongly electron-withdrawing. This inductive effect is expected to lower the energy of both the HOMO and LUMO, potentially increasing the compound's stability and influencing its reactivity. The MEP would likely show a region of negative potential around the carbonyl oxygen and the nitrogen of the amide group, indicating their role as hydrogen bond acceptors. Conversely, positive potential would be expected around the amide hydrogens, making them hydrogen bond donors.

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

| Property | Predicted Characteristic | Rationale based on Analogous Compounds |

| HOMO-LUMO Gap | Relatively large | Electron-withdrawing groups tend to lower orbital energies, often leading to a larger energy gap and greater kinetic stability. Studies on other benzamides show this trend. mdpi.com |

| Molecular Electrostatic Potential (MEP) | Negative potential on carbonyl oxygen and nitrogen; Positive potential on amide hydrogens | This is a characteristic feature of the amide functional group, enhanced by the electron-withdrawing substituents. nih.gov |

| Acidity (N-H) | Increased compared to benzamide (B126) | The strong inductive effect of Br and CF3 groups stabilizes the conjugate base, increasing acidity. mdpi.com |

| Basicity (C=O, -NH2) | Decreased compared to benzamide | Electron density is pulled away from the oxygen and nitrogen lone pairs, reducing their ability to accept a proton. mdpi.com |

This table is generated based on qualitative inferences from computational studies on related substituted benzamides and trifluoromethyl-containing aromatic compounds.

Molecular Docking and Dynamics Simulations for Potential Target Interaction Prediction (Pre-clinical Focus)

For instance, molecular docking studies on nitro-substituted benzamide derivatives have been used to investigate their anti-inflammatory potential by predicting their binding to enzymes like inducible nitric oxide synthase (iNOS). nih.govresearchgate.net These studies often reveal the importance of hydrogen bonds formed by the amide group and hydrophobic interactions involving the aromatic ring. nih.gov Similarly, docking of brominated methoxyphenylbenzamide isomers into the active site of target proteins has highlighted the crucial role of the bromine atom in forming halogen bonds, which can significantly contribute to binding affinity. jst.go.jp

For this compound, it is plausible that the amide group would act as a key interaction point, forming hydrogen bonds with amino acid residues in a protein's active site. The phenyl ring could participate in π-π stacking or hydrophobic interactions. The bromine atom could form halogen bonds, and the trifluoromethyl group, while generally considered a hydrophobic moiety, can also participate in specific interactions. nih.govjst.go.jp

Molecular dynamics (MD) simulations could further refine these static docking poses, providing insights into the stability of the ligand-protein complex over time and revealing the dynamic nature of the interactions. MD simulations on a benzamide derivative with antitumor activity, for example, have been used to analyze the stability of the docked complex. tandfonline.com

QSAR (Quantitative Structure-Activity Relationship) Model Development for Predictive Activity Assessment

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. Developing a QSAR model for a class of compounds that includes this compound would require a dataset of structurally similar molecules with measured biological activities. Although a specific QSAR model for this compound has not been published, the principles of QSAR can be applied to predict its potential activities based on its structural features.

QSAR studies on nitroaromatic compounds, for example, have used a variety of molecular descriptors to predict their toxicity. nih.gov These descriptors can be categorized as electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). For this compound, key descriptors would likely include those related to its hydrophobicity, the electronic influence of its substituents, and its size and shape.

The development of a QSAR model would typically involve:

Data Set Collection: Gathering a set of benzamide derivatives with known biological activity against a specific target.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound in the dataset.

Model Building: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a model that correlates the descriptors with the activity. jmaterenvironsci.com

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques. jmaterenvironsci.com

Such a model could then be used to predict the activity of this compound and guide the synthesis of more potent analogs.

Reaction Mechanism Elucidation via Computational Approaches for Synthetic Planning

Computational chemistry can be a valuable tool for understanding the mechanisms of chemical reactions, which in turn can aid in the planning of efficient synthetic routes. For this compound, computational studies could elucidate the pathways for its synthesis, for example, the amidation of a corresponding carboxylic acid or acyl chloride.

DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the determination of activation energies and reaction enthalpies, providing a deeper understanding of the reaction's feasibility and kinetics. For instance, a DFT study on the palladium-catalyzed carbonylation of 2-bromo-3,3,3-trifluoropropene to form α-CF3 amides detailed the plausible reaction mechanism, including oxidative addition, CO insertion, and reductive elimination steps. acs.orgnih.gov While this reaction produces a different type of amide, the computational approach is directly applicable to studying the synthesis of this compound.

A computational investigation into the formation of the amide bond in this compound from its corresponding acyl chloride and ammonia (B1221849), for example, would likely proceed through a tetrahedral intermediate. The calculations could help in understanding the role of solvents and catalysts in facilitating this reaction.

Conformational Landscape Analysis and Potential Energy Surfaces of the Compound and its Derivatives

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. This compound possesses rotational freedom around the C-C bond connecting the phenyl ring and the carbonyl group, as well as the C-N bond of the amide. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

Computational methods, such as molecular mechanics and quantum mechanics, can be used to explore the conformational landscape and generate a potential energy surface (PES). The PES maps the energy of the molecule as a function of its geometry, with low-energy regions corresponding to stable conformers.

Table 2: Key Rotatable Bonds and Expected Conformational Features of this compound

| Rotatable Bond | Description | Expected Influence on Conformation |

| Aryl-C(O) | Torsion between the phenyl ring and the carbonyl group. | The ortho-bromo substituent is expected to create a significant steric barrier, favoring a non-planar conformation to minimize repulsion. nih.gov |

| C(O)-N | Rotation around the amide bond. | The amide bond has a partial double bond character, leading to a relatively high rotational barrier and planar geometry of the amide group itself. |

This table is based on established principles of conformational analysis and findings from studies on similarly substituted benzamides.

Role of 2 Bromo 3 Trifluoromethyl Benzamide in Medicinal Chemistry Research and Early Drug Discovery Endeavors Pre Clinical

Identification of Potential Biological Targets and Pathways through In Vitro and Cellular Models

There is no available data from in vitro or cellular models to identify potential biological targets or pathways for 2-Bromo-3-(trifluoromethyl)benzamide.

Receptor Binding and Ligand Affinity Assays (In Vitro)

No studies detailing the receptor binding profile or ligand affinity of this compound have been found in the public domain.

Enzyme Inhibition and Activation Studies (In Vitro)

There is no published research on the inhibitory or activatory effects of this compound on any enzymes.

Cell-Based Assays for Mechanistic Understanding (Pre-clinical)

No pre-clinical cell-based assays have been reported that would provide an understanding of the mechanism of action of this compound.

Lead Optimization Strategies Leveraging the Compound's Structural Features

Without any identified biological activity or a known target, there are no lead optimization strategies that have been developed or reported for this compound.

Development of Molecular Probes and Research Tools for Biological Systems

The use of this compound as a molecular probe or research tool for studying biological systems has not been described in the scientific literature.

Investigation of Pharmacological Profiles in Pre-clinical Models (e.g., Target Engagement, Non-Human Bioavailability Studies)

There are no pre-clinical studies available that investigate the pharmacological profile of this compound, including target engagement and bioavailability in non-human subjects.

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Profiling Relevant to Compound Design

In the realm of preclinical drug discovery, the evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step. These in vitro assays provide essential insights into how a potential drug candidate is likely to behave in a biological system, thereby guiding lead optimization and compound design. While specific in vitro ADME data for this compound is not extensively available in the public domain, an understanding of the typical assays and their implications can be derived from studies on structurally related benzamides and other small molecules.

The early assessment of ADME parameters helps to identify potential liabilities that could lead to poor pharmacokinetics and, ultimately, failure in later stages of drug development. Key in vitro ADME assays relevant to compound design include metabolic stability, cell permeability, and plasma protein binding.

Metabolic Stability

Metabolic stability assays are crucial for predicting the intrinsic clearance of a compound. These assays typically utilize liver microsomes or hepatocytes to assess the rate at which a compound is metabolized by drug-metabolizing enzymes, primarily cytochrome P450s. A compound with high metabolic stability is less likely to be rapidly cleared from the body, which can contribute to a longer duration of action.

For benzamide-based compounds, structure-activity relationship (SAR) studies often focus on modifying specific moieties to enhance metabolic stability. For instance, in the development of certain inhibitors, replacing a metabolically labile group, such as a morpholine, with more stable functional groups has been a strategy to improve pharmacokinetic properties. acs.org The introduction of halogen atoms, like bromine, and electron-withdrawing groups, such as the trifluoromethyl group present in this compound, can significantly influence metabolic pathways. These substitutions can block sites of metabolism or alter the electronic properties of the molecule, thereby affecting its interaction with metabolic enzymes.

Interactive Table: Illustrative Metabolic Stability Data for Benzamide (B126) Analogs

The following table provides a hypothetical representation of how metabolic stability data for a series of benzamide analogs might be presented. This data is for illustrative purposes to demonstrate the type of information generated in such assays.

| Compound ID | Structural Modification | Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |

| Analog A | Unsubstituted Benzamide | 15 | 46.2 |

| Analog B | 2-Bromo substitution | 35 | 19.8 |

| Analog C | 3-(Trifluoromethyl) substitution | 45 | 15.4 |

| Analog D | 2-Bromo-3-(trifluoromethyl) substitution | 60 | 11.5 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Cell Permeability

The ability of a compound to permeate cell membranes is a key determinant of its oral absorption. The Caco-2 cell permeability assay is a widely used in vitro model for predicting intestinal absorption. eurekaselect.comnih.gov Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized epithelial cells that mimic the intestinal barrier. nih.gov The apparent permeability coefficient (Papp) is measured to classify compounds as having low, moderate, or high permeability.

For benzamide derivatives, structural features such as lipophilicity, hydrogen bonding capacity, and molecular size play a significant role in their permeability. The presence of a trifluoromethyl group can increase lipophilicity, which may enhance membrane permeability. wikipedia.org Conversely, the amide group can participate in hydrogen bonding, which might influence its interaction with the cell membrane and transporters.

Interactive Table: Illustrative Caco-2 Permeability Data

This table illustrates how Caco-2 permeability data for different compounds might be compared.

| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (Papp(B→A)/Papp(A→B)) | Permeability Classification |

| Atenolol (Low Permeability Control) | 0.2 | 0.3 | 1.5 | Low |

| Propranolol (High Permeability Control) | 25 | 23 | 0.9 | High |

| Benzamide Analog X | 8.5 | 9.1 | 1.07 | Moderate |

| Benzamide Analog Y | 15.2 | 14.8 | 0.97 | High |

Note: The data in this table is illustrative and based on typical assay results.

Plasma Protein Binding

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, influences its distribution and availability to reach its target site. nih.gov Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion. nih.gov Therefore, determining the fraction of a compound that is unbound in plasma (fu) is a critical component of ADME profiling. High plasma protein binding can limit the free drug concentration, potentially reducing efficacy.

The trifluoromethyl group, present in this compound, is known to contribute to hydrophobic interactions, which can lead to increased plasma protein binding. wikipedia.org

Interactive Table: Illustrative Plasma Protein Binding Data

The following table provides an example of how plasma protein binding data for small molecule inhibitors might be displayed.

| Compound | Plasma Protein Binding (%) | Unbound Fraction (fu) |

| Warfarin (High Binding Control) | 99.5 | 0.005 |

| Metformin (Low Binding Control) | 15 | 0.85 |

| Small Molecule Inhibitor 1 | 92 | 0.08 |

| Small Molecule Inhibitor 2 | 98.5 | 0.015 |

Note: The data in this table is for illustrative purposes only.

Advanced Applications and Future Research Directions

Utilization as a Building Block in Materials Science Research

The unique combination of a reactive bromine atom and a trifluoromethyl group on a stable benzamide (B126) framework positions 2-Bromo-3-(trifluoromethyl)benzamide as a promising building block in materials science. The trifluoromethyl group is known to impart desirable properties such as thermal stability, chemical resistance, and altered electronic characteristics to materials. mdpi.comnih.govnih.gov Amide functionalities, in general, are crucial in the formation of various polymers and functional materials due to their ability to form strong hydrogen bonds. nih.gov

While direct polymerization of this compound has not been extensively documented, its potential is evident from related research. For instance, α-CF3 amides, which share the trifluoromethyl amide feature, are recognized as important in materials science. nih.gov The bromine atom on the aromatic ring offers a versatile handle for cross-coupling reactions, such as Suzuki or Heck coupling, enabling the incorporation of this trifluoromethyl-benzamide motif into larger polymeric structures or functional materials. smolecule.com Future research could focus on synthesizing novel polymers where the repeating unit contains the this compound moiety, potentially leading to the development of high-performance polymers with enhanced thermal and chemical stability, or materials with specific optical or electronic properties.

Table 1: Potential Applications in Materials Science

| Application Area | Potential Role of this compound | Key Functional Groups |

|---|---|---|

| High-Performance Polymers | Monomer for creating polymers with enhanced thermal and chemical stability. | Trifluoromethyl group, Amide linkage |

| Functional Materials | Precursor for materials with tailored electronic or optical properties. | Bromine atom (for modification), Trifluoromethyl group |

| Fluorinated Coatings | Additive or monomer to create surfaces with low surface energy and high durability. | Trifluoromethyl group |

Integration into Chemical Biology Studies for Mechanistic Investigations

In the field of chemical biology, small molecules are indispensable tools for probing biological processes. nih.govescholarship.orgyoutube.com The this compound scaffold possesses features that make it an attractive candidate for the development of chemical probes. nih.govchemrxiv.org The bromine atom can serve as a site for introducing reporter tags or photoaffinity labels, while the trifluoromethyl group can enhance binding affinity and metabolic stability. nih.gov

Although specific studies integrating this compound into mechanistic investigations are not yet prevalent, the general utility of similar molecules is well-documented. For example, bromodomain inhibitors, which are crucial in epigenetic research, often feature complex aromatic scaffolds. nih.gov The benzamide core of the target molecule is a common feature in many biologically active compounds. nih.gov Future research could involve the synthesis of derivatives of this compound to create a library of compounds for screening against various biological targets. Such studies could uncover new protein-ligand interactions and help elucidate complex biological pathways. The development of chemical probes from this scaffold could provide valuable tools for understanding enzyme mechanisms or for identifying new therapeutic targets. nih.gov

Methodological Advancements in Asymmetric Synthesis and Chiral Induction for Benzamide Derivatives

The development of methods for the asymmetric synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly for the preparation of pharmaceuticals. rsc.orgnih.govresearchgate.net While this compound itself is not chiral, it can serve as a precursor for the synthesis of chiral derivatives. The presence of the trifluoromethyl group can pose challenges and opportunities in asymmetric synthesis. nih.govnih.govresearchgate.net

Recent advances have focused on the asymmetric synthesis of chiral amides and molecules containing trifluoromethyl groups, often employing chiral catalysts or auxiliaries. rsc.orgnih.govpsu.edu Research in this area could focus on developing novel catalytic systems that can achieve high enantioselectivity in reactions involving this compound or its derivatives. For example, asymmetric reduction of a ketone introduced onto the benzamide structure, or asymmetric C-H activation at a prochiral position, could lead to valuable chiral building blocks. Furthermore, the trifluoromethyl group itself can influence the stereochemical outcome of reactions, a phenomenon that could be harnessed for chiral induction in more complex molecules. nih.gov

Exploration of Novel Therapeutic Areas through Structure-Based Drug Design (Pre-clinical)

The trifluoromethyl group is a common feature in many FDA-approved drugs, valued for its ability to enhance metabolic stability, binding affinity, and bioavailability. mdpi.comnih.govresearchgate.net The benzamide scaffold is also a well-established pharmacophore present in a wide range of therapeutic agents, including anticancer drugs like Nilotinib. wikipedia.org The combination of these features in this compound makes it a compelling starting point for preclinical drug discovery programs. nih.govnih.govcutm.ac.innih.govepa.gov

Structure-based drug design, a rational approach to discovering new medicines, could be employed to design and synthesize analogues of this compound with activity against specific therapeutic targets. cutm.ac.innih.govrsc.org For instance, related trifluoromethylbenzamides have been investigated as anticoccidial agents, and other benzamide derivatives have shown promise as antitubercular agents. nih.gov The bromine atom provides a convenient point for chemical modification to optimize potency and selectivity. smolecule.com Preclinical studies could explore the potential of derivatives in areas such as oncology, infectious diseases, and neurological disorders, where trifluoromethyl-containing compounds have already shown significant promise. mdpi.comresearchgate.net

Table 2: Potential Therapeutic Areas for Derivatives

| Therapeutic Area | Rationale for Exploration | Relevant Structural Features |

|---|---|---|

| Oncology | Trifluoromethyl groups are present in many anticancer drugs. | Trifluoromethyl group |

| Infectious Diseases | Benzamide derivatives have shown antibacterial and antiparasitic activity. nih.gov | Benzamide core |

| Neurology | The trifluoromethyl group can improve blood-brain barrier penetration. nih.gov | Trifluoromethyl group |

Synergistic Approaches Combining Experimental Organic Synthesis with Advanced Computational Research

The synergy between experimental organic synthesis and advanced computational research has become a powerful paradigm in modern chemical sciences. nih.govnih.govox.ac.uk For a molecule like this compound, where extensive experimental data may be limited, computational studies can provide valuable insights to guide synthetic efforts and predict properties.

Computational methods can be used to model the reactivity of this compound in various chemical transformations, helping to optimize reaction conditions and predict the feasibility of synthetic routes. nih.gov Density functional theory (DFT) calculations, for example, can elucidate reaction mechanisms and predict the electronic properties of the molecule and its derivatives. nih.gov In the context of drug discovery, molecular docking and dynamics simulations can predict how derivatives of this compound might bind to specific protein targets. nih.gov This in silico screening can prioritize compounds for synthesis, saving time and resources. The combination of predictive computational modeling with targeted experimental validation represents a highly efficient strategy for exploring the full potential of this promising chemical scaffold.

Q & A

Q. Basic

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., splitting from Br and CF₃). ¹⁹F NMR confirms trifluoromethyl integrity (δ ~ -60 to -70 ppm).

- Mass Spectrometry : High-resolution ESI-MS or EI-MS verifies molecular weight (e.g., [M+H]+ at m/z 312.08) and bromine isotope patterns .

- IR : Confirms amide C=O stretch (~1650 cm⁻¹) and C-Br vibrations (~550 cm⁻¹).

How can discrepancies between experimental and computational spectroscopic data be resolved?

Advanced

Discrepancies in NMR or IR data often arise from solvation effects or conformational flexibility. Use density functional theory (DFT) (e.g., B3LYP/6-311+G(d,p)) to simulate spectra in explicit solvent models. Compare experimental and calculated chemical shifts using RMSD analysis. For crystallographic disagreements, validate hydrogen-bonding networks with Mercury’s void visualization and check for twinning using SHELXL’s TWIN/BASF commands .

What strategies evaluate this compound’s potential as a GlyT1 transporter inhibitor?

Q. Advanced

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with GlyT1’s substrate-binding pocket. Focus on halogen bonding (Br) and hydrophobic contacts (CF₃) .

- In Vitro Assays : Measure inhibition via radiolabeled glycine uptake in HEK293 cells expressing GlyT1. Compare IC₅₀ values with known inhibitors (e.g., sarcosine derivatives) .

What safety protocols are critical when handling brominated benzamides?

Q. Basic

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential bromine vapor release during synthesis.

- Storage : Store at 0–6°C in amber glass to prevent photodegradation .

How can computational methods predict reactivity in nucleophilic substitution reactions involving this compound?

Q. Advanced

- Fukui Function Analysis : Calculate electrophilic/nucleophilic sites using Gaussian or ORCA. The bromine atom typically acts as an electrophilic center.

- Transition State Modeling : Use QM/MM (e.g., CP2K) to simulate SN2 mechanisms with nucleophiles like amines. Monitor steric effects from the bulky CF₃ group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.